N-((4-cyclohexylthiazol-2-yl)methyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H18F2N2O2S2 and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibition and Potential Therapeutic Applications
A study by Hashimoto et al. (2002) focuses on the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds similar to N-((4-cyclohexylthiazol-2-yl)methyl)-2,6-difluorobenzenesulfonamides. These compounds were assessed for their ability to inhibit cyclooxygenase-2 (COX-2) and COX-1 enzymes. The introduction of a fluorine atom was found to preserve COX-2 potency and enhance COX1/COX-2 selectivity. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer Activity
González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, including derivatives of sulfonamides, for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes showed a significant ability to induce DNA damage and apoptosis in human tumor cells, suggesting the potential of sulfonamide derivatives in cancer therapy (González-Álvarez et al., 2013).
Synthesis and Characterization
Murthy et al. (2018) described the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule. The study provided insights into the structural and electronic properties of sulfonamide compounds, contributing to the understanding of their interactions and potential applications in medicinal chemistry (Murthy et al., 2018).
Fluorination Techniques
Hatfield et al. (2013) explored the fluorination of 2,5-diarylthiazoles, leading to the formation of both monofluorothiazole and a unique trifluorothiazole. This study highlights the versatility of sulfonamide derivatives in chemical synthesis, particularly in the introduction of fluorine atoms to organic molecules (Hatfield et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2S2/c17-12-7-4-8-13(18)16(12)24(21,22)19-9-15-20-14(10-23-15)11-5-2-1-3-6-11/h4,7-8,10-11,19H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVCXBGMQXUBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.